molecular formula C7H14O B040076 Hept-1-EN-2-OL CAS No. 117186-38-6

Hept-1-EN-2-OL

Cat. No. B040076
M. Wt: 114.19 g/mol
InChI Key: XXYOEHRZCDHOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hept-1-EN-2-OL, also known as heptenol, is a colorless liquid with a fruity odor. It is an unsaturated alcohol with a molecular formula of C7H14O and a molecular weight of 114.19 g/mol. Heptenol has been widely used in the scientific community due to its unique properties, such as its ability to act as a pheromone in insects and as a ligand in biochemical assays.

Mechanism Of Action

Heptenol acts as a pheromone in insects by binding to specific receptors on the antennae. This binding triggers a series of physiological and behavioral responses, such as mating behavior and aggregation. In biochemical assays, Hept-1-EN-2-OL acts as a ligand by binding to the active site of a protein, altering its conformation and activity.

Biochemical And Physiological Effects

Heptenol has been shown to have various biochemical and physiological effects. In insects, Hept-1-EN-2-OL can alter mating behavior, aggregation, and oviposition. In biochemical assays, Hept-1-EN-2-OL can modulate protein activity and function. However, the specific effects of Hept-1-EN-2-OL can vary depending on the species and context.

Advantages And Limitations For Lab Experiments

Heptenol has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, Hept-1-EN-2-OL can be expensive and its effects can be species-specific, making it important to use caution when interpreting results.

Future Directions

There are several future directions for research on Hept-1-EN-2-OL. One area of interest is the identification of additional insect species that use Hept-1-EN-2-OL as a pheromone. Another area is the development of new methods for synthesizing Hept-1-EN-2-OL and its derivatives. Additionally, further research is needed to elucidate the specific biochemical and physiological effects of Hept-1-EN-2-OL in different contexts and species.

Synthesis Methods

Heptenol can be synthesized through various methods, including the reduction of heptenal or the hydration of heptene. One common method is the reduction of heptenal using sodium borohydride as a reducing agent. This method is efficient and yields high purity Hept-1-EN-2-OL.

Scientific Research Applications

Heptenol has been extensively used in scientific research, particularly in the field of insect behavior and physiology. Insects use pheromones as a means of communication, and Hept-1-EN-2-OL has been identified as a pheromone in several insect species, including the fruit fly Drosophila melanogaster and the tsetse fly Glossina morsitans. Heptenol has also been used as a ligand in biochemical assays to study protein-ligand interactions.

properties

CAS RN

117186-38-6

Product Name

Hept-1-EN-2-OL

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

hept-1-en-2-ol

InChI

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h8H,2-6H2,1H3

InChI Key

XXYOEHRZCDHOOF-UHFFFAOYSA-N

SMILES

CCCCCC(=C)O

Canonical SMILES

CCCCCC(=C)O

synonyms

1-Hepten-2-ol (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.